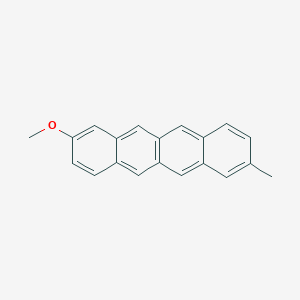
2-Methoxy-8-methyltetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-8-methyltetracene is an organic compound with the molecular formula C({20})H({16})O It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, with a methoxy group at the second position and a methyl group at the eighth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-8-methyltetracene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Methoxy-8-methyltetracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Methoxy-8-methyltetracene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of 2-Methoxy-8-methyltetracene is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or the disruption of cellular processes essential for cancer cell survival .
相似化合物的比较
2-Methoxyethanol: An organic compound used mainly as a solvent.
2-Methoxyestradiol: A drug that prevents the formation of new blood vessels that tumors need to grow.
Comparison: 2-Methoxy-8-methyltetracene is unique due to its polycyclic aromatic structure, which imparts distinct electronic and chemical properties. Unlike 2-Methoxyethanol, which is primarily used as a solvent, this compound has potential applications in organic electronics and drug development. Compared to 2-Methoxyestradiol, which is an angiogenesis inhibitor, this compound’s applications are more diverse, spanning chemistry, biology, and industry.
属性
IUPAC Name |
2-methoxy-8-methyltetracene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-13-3-4-14-8-18-11-19-12-20(21-2)6-5-15(19)9-17(18)10-16(14)7-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQUJPXZXPBOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2613859.png)
![(2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2613863.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)
![tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2613867.png)
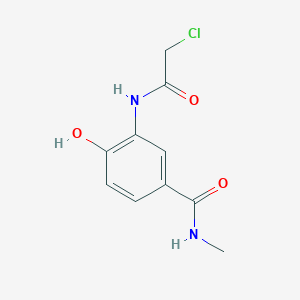
![2-[cyano(2-fluoro-5-methylphenyl)amino]-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B2613873.png)
![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)
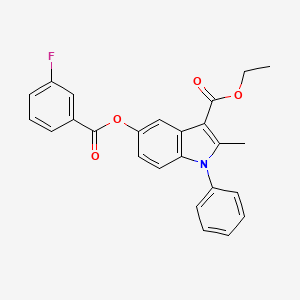
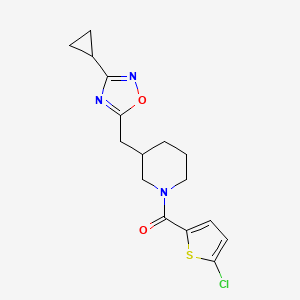
![1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2613877.png)
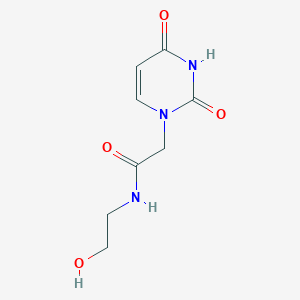
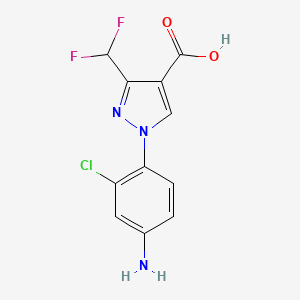
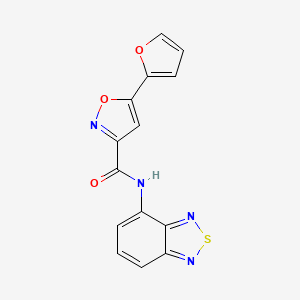
![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)
